Cas no 2228384-97-0 (3-methyl-3-(2,4,5-trifluorophenyl)methoxyazetidine)

3-Methyl-3-(2,4,5-trifluorophenyl)methoxyazetidine is a fluorinated azetidine derivative characterized by its unique structural framework, combining a trifluorophenyl moiety with a methoxy-substituted azetidine ring. This compound is of interest in pharmaceutical and agrochemical research due to its potential as a versatile intermediate in the synthesis of biologically active molecules. The presence of fluorine atoms enhances metabolic stability and lipophilicity, which can improve binding affinity and bioavailability in target applications. Its rigid azetidine core contributes to conformational constraint, enabling precise modulation of molecular interactions. The compound's synthetic flexibility allows for further functionalization, making it valuable for exploratory medicinal chemistry and the development of novel therapeutic agents.
3-methyl-3-(2,4,5-trifluorophenyl)methoxyazetidine structure
2228384-97-0 structure
商品名:3-methyl-3-(2,4,5-trifluorophenyl)methoxyazetidine
CAS番号:2228384-97-0
MF:C11H12F3NO
メガワット:231.214293479919
CID:5999037
PubChem ID:165975498

3-methyl-3-(2,4,5-trifluorophenyl)methoxyazetidine 化学的及び物理的性質

名前と識別子

    • 3-methyl-3-(2,4,5-trifluorophenyl)methoxyazetidine
    • 3-methyl-3-[(2,4,5-trifluorophenyl)methoxy]azetidine
    • 2228384-97-0
    • EN300-1792937
    • インチ: 1S/C11H12F3NO/c1-11(5-15-6-11)16-4-7-2-9(13)10(14)3-8(7)12/h2-3,15H,4-6H2,1H3
    • InChIKey: MHTRYMDWWXBEFO-UHFFFAOYSA-N
    • ほほえんだ: FC1C=C(C(=CC=1COC1(C)CNC1)F)F

計算された属性

  • せいみつぶんしりょう: 231.08709849g/mol
  • どういたいしつりょう: 231.08709849g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 16
  • 回転可能化学結合数: 3
  • 複雑さ: 247
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.5
  • トポロジー分子極性表面積: 21.3Ų

3-methyl-3-(2,4,5-trifluorophenyl)methoxyazetidine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1792937-1.0g
3-methyl-3-[(2,4,5-trifluorophenyl)methoxy]azetidine
2228384-97-0
1g
$1214.0 2023-05-23
Enamine
EN300-1792937-2.5g
3-methyl-3-[(2,4,5-trifluorophenyl)methoxy]azetidine
2228384-97-0
2.5g
$2379.0 2023-09-19
Enamine
EN300-1792937-5.0g
3-methyl-3-[(2,4,5-trifluorophenyl)methoxy]azetidine
2228384-97-0
5g
$3520.0 2023-05-23
Enamine
EN300-1792937-0.1g
3-methyl-3-[(2,4,5-trifluorophenyl)methoxy]azetidine
2228384-97-0
0.1g
$1068.0 2023-09-19
Enamine
EN300-1792937-0.5g
3-methyl-3-[(2,4,5-trifluorophenyl)methoxy]azetidine
2228384-97-0
0.5g
$1165.0 2023-09-19
Enamine
EN300-1792937-0.25g
3-methyl-3-[(2,4,5-trifluorophenyl)methoxy]azetidine
2228384-97-0
0.25g
$1117.0 2023-09-19
Enamine
EN300-1792937-10g
3-methyl-3-[(2,4,5-trifluorophenyl)methoxy]azetidine
2228384-97-0
10g
$5221.0 2023-09-19
Enamine
EN300-1792937-0.05g
3-methyl-3-[(2,4,5-trifluorophenyl)methoxy]azetidine
2228384-97-0
0.05g
$1020.0 2023-09-19
Enamine
EN300-1792937-10.0g
3-methyl-3-[(2,4,5-trifluorophenyl)methoxy]azetidine
2228384-97-0
10g
$5221.0 2023-05-23
Enamine
EN300-1792937-1g
3-methyl-3-[(2,4,5-trifluorophenyl)methoxy]azetidine
2228384-97-0
1g
$1214.0 2023-09-19

3-methyl-3-(2,4,5-trifluorophenyl)methoxyazetidine 関連文献

3-methyl-3-(2,4,5-trifluorophenyl)methoxyazetidineに関する追加情報

Professional Introduction to Compound with CAS No. 2228384-97-0 and Product Name: 3-methyl-3-(2,4,5-trifluorophenyl)methoxyazetidine

The compound with the CAS number 2228384-97-0 and the product name 3-methyl-3-(2,4,5-trifluorophenyl)methoxyazetidine represents a significant advancement in the field of chemical biology and pharmaceutical research. This compound has garnered considerable attention due to its unique structural features and potential applications in drug development. The molecular structure of 3-methyl-3-(2,4,5-trifluorophenyl)methoxyazetidine incorporates a trifluoromethylphenyl group, which is known for its ability to enhance metabolic stability and binding affinity in drug molecules. This feature makes it a valuable candidate for further exploration in medicinal chemistry.

Recent studies have highlighted the importance of fluorinated aromatic compounds in the design of novel therapeutic agents. The presence of the trifluoromethylphenyl moiety in 3-methyl-3-(2,4,5-trifluorophenyl)methoxyazetidine not only improves the pharmacokinetic properties of the compound but also contributes to its selectivity towards specific biological targets. This has been particularly relevant in the development of small-molecule inhibitors for various diseases, including cancer and inflammatory disorders. The methoxyazetidine backbone of the molecule further enhances its potential as a scaffold for drug discovery, offering a versatile platform for structural modifications.

In the context of current research, 3-methyl-3-(2,4,5-trifluorophenyl)methoxyazetidine has been investigated for its potential role in modulating enzyme activity and receptor binding. The trifluoromethyl group is known to influence the electronic properties of the molecule, thereby affecting its interactions with biological targets. This has led to several studies exploring its efficacy as an inhibitor of kinases and other enzymes involved in signal transduction pathways. The compound's ability to selectively interact with these targets makes it a promising candidate for further development into therapeutic agents.

One of the most compelling aspects of 3-methyl-3-(2,4,5-trifluorophenyl)methoxyazetidine is its structural versatility. The methoxyazetidine ring provides a rigid framework that can be easily modified to optimize pharmacological properties. Researchers have leveraged this flexibility to design derivatives with enhanced potency and reduced toxicity. These modifications have been guided by computational modeling and experimental data, ensuring that each derivative is optimized for specific biological activities. This approach underscores the importance of integrating computational chemistry with experimental validation in drug discovery.

The synthesis of 3-methyl-3-(2,4,5-trifluorophenyl)methoxyazetidine presents unique challenges due to the complexity of its molecular structure. However, advances in synthetic methodologies have made it possible to produce this compound with high purity and yield. Techniques such as palladium-catalyzed cross-coupling reactions have been particularly useful in constructing the trifluoromethylphenyl moiety. These methods not only improve efficiency but also minimize unwanted byproducts, ensuring that the final product meets stringent quality standards.

From a pharmacological perspective, 3-methyl-3-(2,4,5-trifluorophenyl)methoxyazetidine has shown promise in preclinical studies as a potential therapeutic agent. Its ability to modulate enzyme activity and receptor binding has been demonstrated in vitro and in vivo models. These studies have provided valuable insights into its mechanism of action and potential therapeutic applications. For instance, research has indicated that this compound may be effective in inhibiting pathways associated with cancer cell proliferation and inflammation. Such findings have generated interest among researchers looking for novel treatments for these conditions.

The future prospects for 3-methyl-3-(2,4,5-trifluorophenyl)methoxyazetidine are promising, with ongoing studies aimed at further optimizing its pharmacological properties. Efforts are underway to develop more potent derivatives that exhibit improved selectivity and reduced side effects. Additionally, researchers are exploring new synthetic routes to enhance production efficiency and scalability. These endeavors are supported by collaborations between academic institutions and pharmaceutical companies, fostering an environment of innovation and discovery.

In conclusion,3-methyl-3-(2,4,5-trifluorophenyl)methoxyazetidine (CAS No. 2228384-97-0) represents a significant advancement in chemical biology and pharmaceutical research. Its unique structural features and potential applications make it a valuable candidate for further exploration in drug development. The integration of computational chemistry with experimental validation has been instrumental in optimizing its pharmacological properties. As research continues,this compound is poised to play a crucial role in the development of novel therapeutic agents for various diseases.

おすすめ記事

推奨される供給者
Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Minglong (Xianning) Medicine Co., Ltd.
上海贤鼎生物科技有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
上海贤鼎生物科技有限公司
Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nanjing jingzhu bio-technology Co., Ltd.
PRIBOLAB PTE.LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
PRIBOLAB PTE.LTD
钜澜化工科技(青岛)有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
钜澜化工科技(青岛)有限公司